molecular formula C11H14Cl2N2 B14135006 N-(tert-Butyl)-2,6-dichlorobenzimidamide

N-(tert-Butyl)-2,6-dichlorobenzimidamide

Cat. No.: B14135006
M. Wt: 245.14 g/mol
InChI Key: XDZBGYYFYQANOV-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2,6-dichlorobenzimidamide is a benzimidamide derivative characterized by a tert-butyl group attached to the nitrogen atom and two chlorine substituents at the 2- and 6-positions of the benzene ring. This compound is structurally notable for its amide group, where the N—H and C=O bonds adopt a trans conformation, a feature shared with related benzamide and benzimidamide derivatives . Its molecular architecture combines steric bulk (from the tert-butyl group) with electron-withdrawing chlorine atoms, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

N'-tert-butyl-2,6-dichlorobenzenecarboximidamide

InChI

InChI=1S/C11H14Cl2N2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H2,14,15)

InChI Key

XDZBGYYFYQANOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2,6-dichlorobenzimidamide typically involves the reaction of 2,6-dichlorobenzonitrile with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be summarized as follows:

    Starting Materials: 2,6-dichlorobenzonitrile and tert-butylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as toluene or ethanol, under reflux conditions.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2,6-dichlorobenzimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted benzimidamides.

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of benzimidazole amines.

    Hydrolysis: Formation of 2,6-dichlorobenzoic acid and tert-butylamine.

Scientific Research Applications

N-(tert-Butyl)-2,6-dichlorobenzimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2,6-dichlorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atoms contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Features

The trans conformation of the amide group in N-(tert-Butyl)-2,6-dichlorobenzimidamide is a common feature among benzamide derivatives. However, substituent variations significantly alter steric and electronic profiles:

Compound Name Molecular Formula Key Substituents Amide Conformation Reference
This compound C₁₁H₁₃Cl₂N₂O (estimated) tert-butyl, 2,6-Cl₂ Trans
N-(2,6-Dichlorophenyl)benzamide C₁₃H₉Cl₂NO Phenyl, 2,6-Cl₂ Trans
2-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO Phenyl, 2-Cl Trans
Oxymetazoline Related Compound A C₁₆H₂₆N₂O₂·HCl 4-tert-butyl, 3-hydroxy, 2,6-dimethyl N/A

Key Observations :

  • Chlorine substituents at the 2- and 6-positions create a symmetric, electron-deficient aromatic ring, contrasting with asymmetrically substituted analogs like 2-chloro-N-(2-chlorophenyl)benzamide .
  • Oxymetazoline Related Compound A, while structurally distinct (e.g., acetamide backbone, hydrochloride salt), shares a tert-butyl group but includes additional hydroxyl and methyl substituents, highlighting divergent functionalization strategies .
Physicochemical Properties

The tert-butyl group and chlorine substituents significantly impact solubility, melting points, and stability:

Property This compound N-(2,6-Dichlorophenyl)benzamide Oxymetazoline Related Compound A
Molecular Weight ~273.15 g/mol (estimated) 266.12 g/mol 314.85 g/mol
Solubility (Predicted) Low aqueous solubility Moderate in polar solvents High (due to HCl salt)
Thermal Stability High (rigid tert-butyl group) Moderate Moderate (hydroxyl group)

Key Observations :

  • The tert-butyl group enhances hydrophobicity compared to phenyl-substituted analogs, reducing aqueous solubility but improving lipid membrane permeability .
  • Oxymetazoline Related Compound A’s hydrochloride salt increases solubility in biological systems, a feature absent in non-ionic benzimidamides .

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